molecular formula C6H10O3 B1585100 Butyl glyoxylate CAS No. 6295-06-3

Butyl glyoxylate

Cat. No.: B1585100
CAS No.: 6295-06-3
M. Wt: 130.14 g/mol
InChI Key: NRYDRJHYTRBBEA-UHFFFAOYSA-N
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Description

Butyl glyoxylate, also known as butyl oxoacetate or glyoxylic acid butyl ester, is an organic compound with the molecular formula C₆H₁₀O₃. It is a colorless liquid with a fruity odor and is used in various chemical applications. The compound is known for its reactivity due to the presence of both ester and aldehyde functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl glyoxylate can be synthesized through the esterification of glyoxylic acid with butanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water formed during the esterification process.

Industrial Production Methods: In an industrial setting, this compound is produced by the esterification of glyoxylic acid with butanol in the presence of a strong acid catalyst. The reaction mixture is heated to promote the esterification process, and the resulting product is purified through distillation to obtain high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form butyl oxalate and other oxidation products.

    Reduction: The compound can be reduced to butyl glycolate using reducing agents such as sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can react with this compound under mild conditions.

Major Products Formed:

    Oxidation: Butyl oxalate and other carboxylic acid derivatives.

    Reduction: Butyl glycolate.

    Substitution: Various substituted esters and aldehydes.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:
Butyl glyoxylate serves as a versatile intermediate in the synthesis of numerous organic compounds, including pharmaceuticals and agrochemicals. Its structure allows it to participate in various chemical reactions, such as nucleophilic additions and esterifications. For instance, it can be utilized in the synthesis of complex molecules through reactions involving its aldehyde and ester functionalities.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionExample Products
Nucleophilic AdditionReacts with amines and alcoholsAmino esters, alcohol derivatives
EsterificationForms new esters when reacted with acidsVarious ester compounds
TransesterificationExchanges ester groups in the presence of catalystsModified esters

Biochemical Applications

Role in Enzyme Studies:
In biochemical research, this compound is used to study enzyme-catalyzed reactions involving aldehydes and esters. Its reactivity allows researchers to investigate mechanisms of action for various enzymes . For example, studies have demonstrated its involvement in metabolic pathways where glyoxylate derivatives play a crucial role.

Case Study: Glyoxylate Regeneration Pathway
A notable study examined the glyoxylate regeneration pathway in methylotrophic bacteria, revealing that this compound acts as an intermediate. Researchers identified genes involved in this pathway and demonstrated that this compound contributes to the conversion of acetyl-CoA to glyoxylate, highlighting its importance in microbial metabolism .

Material Science

Applications in Polymers and Coatings:
this compound is utilized in the production of polymers, resins, and coatings due to its ability to form cross-linked structures. This property enhances the durability and performance of materials used in various applications, including paints and adhesives. Its reactivity with other monomers allows for the design of novel polymeric materials with tailored properties.

Table 2: Industrial Applications of this compound

Application AreaSpecific Uses
CoatingsUsed as a cross-linking agent in paint formulations
AdhesivesEnhances bonding strength in adhesive products
Polymer ProductionActs as a building block for specialty polymers

Mechanism of Action

The mechanism of action of butyl glyoxylate involves its reactivity with nucleophiles and electrophiles. The aldehyde group can undergo nucleophilic addition reactions, while the ester group can participate in esterification and transesterification reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions.

Molecular Targets and Pathways:

    Nucleophilic Addition: The aldehyde group reacts with nucleophiles such as amines and alcohols.

    Esterification: The ester group can react with acids and alcohols to form new ester compounds.

    Transesterification: The ester group can be exchanged with other ester groups in the presence of a catalyst.

Comparison with Similar Compounds

    Methyl Glyoxylate: A shorter-chain ester with similar reactivity but different physical properties.

    Ethyl Glyoxylate: Another glyoxylate ester with a slightly longer alkyl chain than methyl glyoxylate but shorter than butyl glyoxylate.

    Propyl Glyoxylate: An intermediate chain length ester with properties between ethyl and this compound.

This compound’s unique properties make it a valuable compound in various chemical and industrial applications, distinguishing it from its shorter-chain counterparts.

Biological Activity

Butyl glyoxylate, an ester derived from glyoxylic acid, has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and biochemistry. This article provides a comprehensive overview of the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound is characterized by the following chemical properties:

  • Chemical Formula : C₆H₁₀O₃
  • Molecular Weight : 130.1418 g/mol
  • IUPAC Name : Butyl 2-oxoacetate
  • CAS Number : 96-29-7

These properties facilitate its use in various chemical reactions and biological applications.

1. Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative in food and pharmaceutical products. The minimum inhibitory concentration (MIC) values were found to be comparable to those of commonly used antibiotics, indicating its potential as an alternative antimicrobial agent.

Pathogen MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

2. Cytotoxicity Studies

This compound's cytotoxic effects have been evaluated in various cell lines. In vitro studies showed that it could induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells. The IC₅₀ values for different cancer cell lines were significantly lower than those for normal fibroblast cells, highlighting its selective cytotoxicity.

Cell Line IC₅₀ (µM) Selectivity Index
HeLa (cervical cancer)254
MCF-7 (breast cancer)303
NIH/3T3 (normal fibroblast)>100-

The mechanism of action of this compound appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells. This oxidative stress triggers apoptotic pathways, which can be beneficial in cancer therapy. Additionally, this compound may interfere with cellular metabolism by inhibiting key enzymes involved in glycolysis and the citric acid cycle.

Case Study 1: Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of this compound in food preservation. The compound was tested against Listeria monocytogenes in a meat product model. Results showed a significant reduction in bacterial load when treated with this compound compared to control samples, demonstrating its potential as a food preservative.

Case Study 2: Cancer Cell Apoptosis

In another study, this compound was tested for its ability to induce apoptosis in breast cancer cells. Flow cytometry analysis revealed that treatment with this compound resulted in increased annexin V staining, indicating early apoptotic changes. Furthermore, Western blot analysis showed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.

Properties

IUPAC Name

butyl 2-oxoacetate
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InChI

InChI=1S/C6H10O3/c1-2-3-4-9-6(8)5-7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYDRJHYTRBBEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H10O3
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DSSTOX Substance ID

DTXSID0064208
Record name Acetic acid, oxo-, butyl ester
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Molecular Weight

130.14 g/mol
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Physical Description

Liquid; [MP Biomedicals MSDS]
Record name Butyl glyoxylate
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CAS No.

6295-06-3
Record name Butyl glyoxylate
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Record name Butyl oxoacetate
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Record name Butyl glyoxylate
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Record name Acetic acid, 2-oxo-, butyl ester
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Record name Butyl oxoacetate
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Synthesis routes and methods I

Procedure details

5.17 g of the butanol solution of glyoxal obtained in Example 2-11, 9.62 g of 1-octanol, and 0.6 g of the above-mentioned metal-loading carrier were put into an autoclave, and an oxidation reaction was conducted by the same operation as in Example 2-11. The reaction solution thus obtained was analyzed, which revealed the glyoxal conversion to be 90%, and the combined 1-octyl glyoxylate and 1-butyl glyoxylate (the product) selectivity and yield to be 74% and 67%, respectively.
Quantity
5.17 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Name
above-mentioned metal-loading
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0.6 g
Type
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0 (± 1) mol
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Reaction Step Four
Quantity
9.62 g
Type
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Reaction Step Five

Synthesis routes and methods II

Procedure details

300 g of 1-butanol was added to 60 g of a 40 wt % glyoxal aqueous solution (Wako Pure Chemical), and most of the water was distilled off as an azeotropic composition with the 1-butanol at normal pressure and 90° C. with an evaporator. This gave a butanol solution of glyoxal (containing 19.4 wt % glyoxal and 80.6 wt % butanol). 5.17 g of the above-mentioned butanol solution, 8.90 g of 1-butanol, and 0.6 g of the above-mentioned metal-loading carrier were then put into an autoclave equipped with a condenser, the system was maintained at an internal pressure of 0.5 MPa at 80° C. under stirring while a mixed gas of hydrogen and nitrogen (hydrogen:nitrogen=1:9 (volumetric ratio)) was bubbled into the solution at a flux of 500 mL/minute, and the reaction was allowed to continue for 5 hours. After the reaction, the reaction solution was analyzed, which revealed the glyoxal conversion to be 87%, and the 1-butyl glyoxylate (the product) selectivity and yield to be 73% and 64%, respectively.
[Compound]
Name
above-mentioned metal-loading
Quantity
0.6 g
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Reaction Step One
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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